molecular formula C12H11ClN2O B13629541 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B13629541
M. Wt: 234.68 g/mol
InChI Key: YNTFHIHYABWVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a methylbenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 2-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid

Uniqueness

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C12H11ClN2O/c1-8-5-11(4-3-10(8)7-16)15-6-12(13)9(2)14-15/h3-7H,1-2H3

InChI Key

YNTFHIHYABWVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C(=N2)C)Cl)C=O

Origin of Product

United States

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